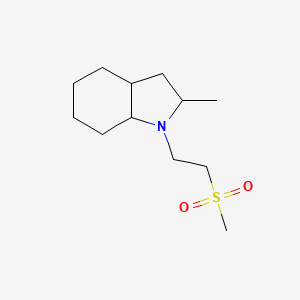![molecular formula C15H22N2O B7586390 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide, also known as DMXAA, is a synthetic molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide is not fully understood, but it is thought to involve the induction of cytokines and chemokines, which are involved in the immune response. This compound has been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit angiogenesis. This compound has also been shown to increase the production of cytokines and chemokines, which are involved in the immune response. In clinical trials, this compound has been shown to have a low toxicity profile, with mild to moderate side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. This compound has also been shown to have a low toxicity profile, which makes it a safer alternative to other cancer treatments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. This compound also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
For research on 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide include the development of new synthesis methods, optimization of dosing and administration, and study in combination with other cancer treatments.
Synthesemethoden
The synthesis of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with methylamine to form 2,3-dimethylphenylmethylamine. This intermediate is then reacted with acetyl chloride to form this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in cancer development and growth. This compound has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-5-7-13(12(11)2)14-8-3-4-9-17(14)10-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONUGSABOFMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)




![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
